molecular formula C5H7F3N2O B1168196 (3E)-3-(Dimethylhydrazono)-1,1,1-Trifluoroacetone CAS No. 111269-38-6

(3E)-3-(Dimethylhydrazono)-1,1,1-Trifluoroacetone

Cat. No.: B1168196
CAS No.: 111269-38-6
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-(Dimethylhydrazono)-1,1,1-Trifluoroacetone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-(Dimethylhydrazono)-1,1,1-Trifluoroacetone typically involves the reaction of 1,1,1-trifluoroacetone with dimethylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives or other reduced products.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (3E)-3-(Dimethylhydrazono)-1,1,1-Trifluoroacetone can be used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Hydrazones are known for their biological activity, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In material science, this compound could be used in the development of new materials with specific properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism by which (3E)-3-(Dimethylhydrazono)-1,1,1-Trifluoroacetone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could play a role in enhancing binding affinity or selectivity.

Comparison with Similar Compounds

    (3E)-3-(Hydrazono)-1,1,1-Trifluoroacetone: Lacks the dimethyl groups on the hydrazone moiety.

    (3E)-3-(Dimethylhydrazono)-1,1,1-Trichloroacetone: Contains trichloromethyl instead of trifluoromethyl group.

Uniqueness: (3E)-3-(Dimethylhydrazono)-1,1,1-Trifluoroacetone is unique due to the presence of both the trifluoromethyl group and the dimethylhydrazone moiety. The trifluoromethyl group imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, while the dimethylhydrazone moiety can participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

111269-38-6

Molecular Formula

C5H7F3N2O

Molecular Weight

0

Synonyms

Propanal, 3,3,3-trifluoro-2-oxo-, 1-(dimethylhydrazone) (9CI)

Origin of Product

United States

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